Ethyl 6-fluoro-2,3-dimethoxybenzoate
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Overview
Description
Ethyl 6-fluoro-2,3-dimethoxybenzoate is a synthetic compound belonging to the ester functional group. It has the molecular formula C11H13FO4 and a molecular weight of 228.22 g/mol. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-2,3-dimethoxybenzoate typically involves the esterification of 6-fluoro-2,3-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-2,3-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-fluoro-2,3-dimethoxybenzoic acid.
Reduction: 6-fluoro-2,3-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-fluoro-2,3-dimethoxybenzoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-2,3-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 6-fluoro-2,3-dimethoxybenzoic acid, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dimethoxybenzoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl 6-fluoro-2,3-dimethoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric effects. These features make it a valuable compound for studying structure-activity relationships and for developing new chemical entities .
Properties
IUPAC Name |
ethyl 6-fluoro-2,3-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4/c1-4-16-11(13)9-7(12)5-6-8(14-2)10(9)15-3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTNJUXEJSDGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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